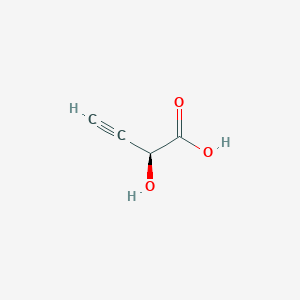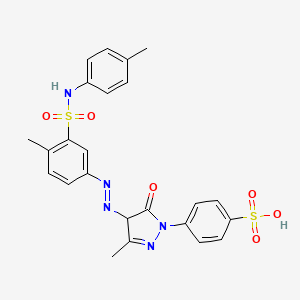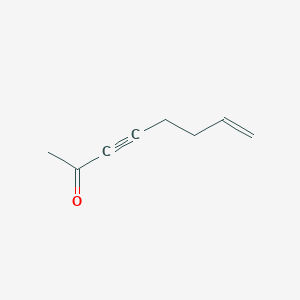
2-Bromo-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the second position, a 4-chlorophenyl group at the sixth position, a methylsulfanyl group at the fourth position, and a carbonitrile group at the third position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde, 2-bromopyridine, and methylthiol.
Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with 2-bromopyridine in the presence of a base such as sodium hydroxide to form an intermediate compound.
Introduction of Methylsulfanyl Group: The intermediate compound is then reacted with methylthiol in the presence of a catalyst such as palladium on carbon to introduce the methylsulfanyl group.
Formation of Carbonitrile Group: Finally, the compound is treated with a cyanating agent such as sodium cyanide to introduce the carbonitrile group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of primary amines from the carbonitrile group.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine, chlorophenyl, methylsulfanyl, and carbonitrile groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the biological context and the specific target being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-(4-fluorophenyl)-4-(methylsulfanyl)pyridine-3-carbonitrile: Similar structure with a fluorine atom instead of a chlorine atom.
2-Bromo-6-(4-chlorophenyl)-4-(ethylsulfanyl)pyridine-3-carbonitrile: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.
2-Bromo-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine-3-carboxamide: Similar structure with a carboxamide group instead of a carbonitrile group.
Uniqueness
2-Bromo-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine-3-carbonitrile is unique due to the specific combination of functional groups present in its structure. This unique combination can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the bromine, chlorophenyl, methylsulfanyl, and carbonitrile groups can influence its physicochemical properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
84671-60-3 |
|---|---|
Molekularformel |
C13H8BrClN2S |
Molekulargewicht |
339.64 g/mol |
IUPAC-Name |
2-bromo-6-(4-chlorophenyl)-4-methylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H8BrClN2S/c1-18-12-6-11(17-13(14)10(12)7-16)8-2-4-9(15)5-3-8/h2-6H,1H3 |
InChI-Schlüssel |
BZQGPXIRRWZQFR-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=NC(=C1C#N)Br)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-8-yl)ethyl]pyridin-1-ium chloride](/img/structure/B14425257.png)
![(2aR,8bS)-8b-methyl-2-methylene-2a,4-dihydro-1H-cyclobuta[c]quinolin-3-one](/img/structure/B14425259.png)

![(5aS,8aS)-5-propan-2-yl-4,5a,6,7,8,8a-hexahydrocyclopenta[f][1,3,5]dioxazepine](/img/structure/B14425273.png)
![(2S)-2-[(2-Methoxyethoxy)methoxy]propanal](/img/structure/B14425274.png)



![4-[4-(2-Oxo-1,2-dihydroquinolin-6-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B14425285.png)

![1-[3,5-Dichloro-4-(diethylamino)phenyl]ethan-1-one](/img/structure/B14425309.png)


